Aminopromazine
Overview
Description
Aminopromazine is a molecule with the formula C19H25N3S and a molecular weight of 327.49 . It is used in veterinary medicine to reduce excessive smooth muscle contractions and urethral spasms associated with urolithiasis in cats and dogs .
Molecular Structure Analysis
The molecular structure of Aminopromazine consists of a phenothiazine group attached to a propyl chain with two dimethylamino groups . The structure can be represented by the SMILES string: CN©CC(CN1C2=CC=CC=C2SC2=C1C=CC=C2)N©C .
Scientific Research Applications
1. Use in Animal Welfare
A study by Montané et al. (2002) investigated the use of acepromazine, a drug closely related to aminopromazine, in reducing stress response during the transport of roe deer. The results demonstrated its suitability in transport operations to minimize stress and its adverse effects in animals.
2. Pharmacological Properties
Shapiro, Soloway, and Freedman (1957) explored analogs of chlorpromazine, which is structurally similar to aminopromazine. They found that modifications in its structure retained depressor effects on motor activity and introduced anti-inflammatory properties, broadening its pharmacological characteristics. (Shapiro, Soloway, & Freedman, 1957)
3. Chiral Analysis in Pharmaceuticals
Research by Dhulst and Verbeke (1996) involved using maltodextrin as an electrolyte modifier in capillary electrophoresis for chiral analysis of drugs, including aminopromazine. This study contributes to understanding the enantioselective properties of aminopromazine in pharmaceutical contexts. (Dhulst & Verbeke, 1996)
4. Application in Palliative Care
Levomepromazine, closely related to aminopromazine, is used in palliative care for symptom control. A systematic review by Dietz et al. (2013) highlighted its application as an antipsychotic, anxiolytic, antiemetic, and sedative drug, although it called for more evidence through randomized trials. (Dietz, Schmitz, Lampey, & Schulz, 2013)
5. Effects on Cellular Processes
Phenothiazine-derived antipsychotic drugs, including compounds similar to aminopromazine, have been shown to inhibit clathrin-mediated endocytosis in cells. The study by Daniel et al. (2015) indicates the impact of these drugs on fundamental cellular processes, highlighting their potential in biomedical research. (Daniel et al., 2015)
6. Biochemical Analysis in Psychiatric Treatment
Palumbo et al. (2016) studied the phototoxic and photoallergic reactions of chlorpromazine and its metabolites, providing insights into the biochemical changes associated with the use of such antipsychotic drugs. While this study focuses on chlorpromazine, it offers relevant information for drugs in the same class as aminopromazine. (Palumbo et al., 2016)
Safety And Hazards
properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNFFLGIYEXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861592 | |
Record name | Aminopromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminopromazine | |
CAS RN |
58-37-7 | |
Record name | N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopromazine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15596 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminopromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminopromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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